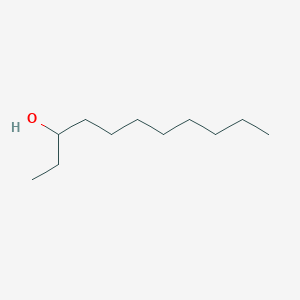

3-Undecanol

Cat. No. B1581812

Key on ui cas rn:

6929-08-4

M. Wt: 172.31 g/mol

InChI Key: HCARCYFXWDRVBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04587351

Procedure details

Forty grams (0.2 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol were dissolved in 400 ml of acetonitrile, and 23.5 g of sodium bicarbonate was added thereto with stirring. Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which was followed by the addition of 40.0 g (0.28 mol) of calcium hypochlorite (Fisher Chemical Company) portionwise over a period of 90 seconds. The reaction mixture was stirred at 23.5° C. for one hour and then heated slowly to 28.5° C., and the reaction mixture was stirred overnight. The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water. The flask was rinsed with 200 ml of toluene and the filtrate was stirred for 90 minutes. The mixture was partially evaporated under reduced pressure and 400 ml of toluene was added thereto. The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution containing 5.0 g of sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate. The volatiles were removed under reduced pressure and the residue was held under vacuum for about 60 hours. A total of 38.56 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>-undecan-9-one was obtained having a purity of 93.7% by gas chromatographic analysis (97.2% crude yield). The compound was stored in a solution of 3.55 g of sodium bicarbonate in 200 ml methylene chloride in a sealed bottle.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH3:11].C(=O)(O)[O-].[Na+].Cl[O-].[Ca+2].Cl[O-]>C(#N)C>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH3:11] |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCC(CC)O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

23.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Ca+2].Cl[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

28.5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 23.5° C. for one hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask was rinsed with 200 ml of toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the filtrate was stirred for 90 minutes

|

|

Duration

|

90 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was partially evaporated under reduced pressure and 400 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 5.0 g of sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed under reduced pressure

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |